4,5-Dihydro-1h-benzo[d]azepin-2(3h)-one
Overview
Description
The compound "4,5-Dihydro-1h-benzo[d]azepin-2(3h)-one" is a nitrogen-containing heterocycle that is part of the azepine family. Azepines are seven-membered heterocyclic compounds with one nitrogen atom. This particular compound has a partially saturated structure with a dihydro designation, indicating the presence of two additional hydrogen atoms compared to the fully aromatic benzazepine.
Synthesis Analysis
Several papers describe methods for synthesizing azepine derivatives. For instance, a one-pot synthesis of dihydro-benzo[c]azepines is reported using α-amino acids and aromatic aldehydes, which proceeds via decarboxylative annulations without metal catalysts . Another approach for synthesizing tetrahydro-benzo[b][1,5]diazepine derivatives involves a three-component condensation reaction using aromatic diamine, Meldrum's acid, and an isocyanide . Additionally, dihydro-benzo[b]azepines can be synthesized from 2-aminobenzonitriles and donor-acceptor cyclopropanes mediated by SnCl4 . A silver nitrate-induced rearrangement of N-benzyl quinolinium bromide leads to the synthesis of a 1,5-dihydro-benzo[b]azepin-2-one .
Molecular Structure Analysis
The molecular structure of azepine derivatives can be complex due to the presence of multiple rings and potential for stereochemistry. X-ray crystallography and NMR spectroscopy are commonly used to elucidate these structures. For example, the X-ray crystal structure of a pyrido[2,3-b][1,4]diazepin-4-one derivative has been solved, revealing a nonplanar molecule with a seven-membered diazepin-2-one moiety introducing torsion in the adjacent pyridine ring .
Chemical Reactions Analysis
Azepine derivatives can undergo various chemical reactions due to their reactive sites. The synthesis of 1,2,3,4-tetrahydroisoquinolines and 2,3,4,5-tetrahydro-1H-2-benzazepines involves a palladium-catalyzed sequence including ortho alkylation, alkenylation, and intramolecular aza-Michael reaction . Moreover, the synthesis of 1,7-disubstituted 2,3,4,5-tetrahydro-1H-benzo[b]azepine derivatives has been achieved, which are evaluated as human nitric oxide synthase inhibitors .
Physical and Chemical Properties Analysis
The physical and chemical properties of azepine derivatives are influenced by their molecular structure. The presence of substituents and the degree of saturation can affect their solubility, melting points, and reactivity. For example, the synthesis of 3-ethoxycarbonyl-1,2,3,4,5,10-hexahydroindeno[1,2-d]azepine provides an intermediate for the preparation of indeno[1,2-d]azepine, which has unique properties due to its structure . The proton magnetic resonance spectra of dihydro-benzoxazepin-5(4H)-ones have been used to distinguish between isomeric benzoxazepin-ones, indicating the importance of spectroscopic methods in determining physical properties .
Scientific Research Applications
Synthesis and Chemical Properties
- Asymmetric Hydrogenation and Oxidative Fragmentation : 4,5-Dihydro-1H-benzo[d]azepin-2(3H)-one is used in an iridium-catalyzed asymmetric hydrogenation and oxidative fragmentation process. This method efficiently creates optically active compounds with high enantiomeric excess (Shen et al., 2016).
- X-ray Crystallography : The compound is studied through X-ray crystallography to determine its structural configuration, particularly focusing on its C=N double bond (Ihnatenko et al., 2021).
- Antimicrobial and Analgesic Activities : Certain derivatives of 4,5-Dihydro-1H-benzo[d]azepin-2(3H)-one show significant antimicrobial, anti-inflammatory, and analgesic activities, comparable to standard drugs (Rajanarendar et al., 2013).
Applications in Organic Chemistry
- Novel Synthesis Methods : Innovative synthesis methods are developed for 4,5-Dihydro-1H-benzo[d]azepin-2(3H)-one, providing new routes for creating this compound and its derivatives (Pauvert et al., 2002).
- Efficient One-Pot Synthesis : A novel one-pot synthesis method is reported for the efficient creation of polycyclic ring systems related to 4,5-Dihydro-1H-benzo[d]azepin-2(3H)-one, utilizing microwave irradiation for rapid access (Tang et al., 2015).
Pharmacological Significance
- Cytotoxicity Studies : Studies show that certain annulated derivatives of 4,5-Dihydro-1H-benzo[d]azepin-2(3H)-one exhibit moderate cytotoxicity, with potential implications in cancer research (Yempala et al., 2020).
- Anticonvulsant Activity : Derivatives of 4,5-Dihydro-1H-benzo[d]azepin-2(3H)-one demonstrate significant anticonvulsant activity in preclinical tests, suggesting potential therapeutic applications (Piao et al., 2012).
Novel Compounds and Conversions
- Development of New Compounds : Research is conducted to create novel compounds derived from 4,5-Dihydro-1H-benzo[d]azepin-2(3H)-one, exploring different chemical modifications and their implications (Guerrero et al., 2020).
properties
IUPAC Name |
1,2,3,5-tetrahydro-3-benzazepin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c12-10-7-9-4-2-1-3-8(9)5-6-11-10/h1-4H,5-7H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYIYVTGAOWHWRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)CC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00166756 | |
Record name | 2H-3-Benzazepin-2-one, 1,3,4,5-tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00166756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dihydro-1h-benzo[d]azepin-2(3h)-one | |
CAS RN |
15987-50-5 | |
Record name | 1,3,4,5-Tetrahydro-2H-3-benzazepin-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15987-50-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-3-Benzazepin-2-one, 1,3,4,5-tetrahydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015987505 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2H-3-Benzazepin-2-one, 1,3,4,5-tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00166756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.